
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride
Overview
Description
Preparation Methods
Deprotection of Tert-Butyl Carbamate Precursor
The most widely documented method involves the deprotection of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate using hydrochloric acid .
Reaction Setup and Conditions
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Starting material : 10 g of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate.
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Solvents : Dichloromethane (100 mL) and 5 M HCl in isopropanol (120 mL).
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Stirring : 12 hours at room temperature.
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Workup : Evaporation of solvents under reduced pressure, followed by redissolution in toluene and re-evaporation to yield the hydrochloride salt .
Yield and Characterization
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Yield : 8 g (80% based on starting material).
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Purity : Confirmed via liquid chromatography (LC) with a retention time (t<sub>R</sub>) of 0.68 min .
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Mass spectrometry : m/z = 210 [M+H]<sup>+</sup>, consistent with the molecular formula C<sub>11</sub>H<sub>20</sub>BClNO<sub>2</sub> .
Alternative Functionalization Pathways
While the hydrochloride is typically synthesized via acid-mediated deprotection, subsequent derivatization steps highlight its reactivity. For example, mesylation of the free amine generates 1-(methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine :
Methanesulfonylation Procedure
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Substrate : 8 g of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridinium chloride.
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Base : N-ethyldiisopropylamine (12 mL).
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Reagent : Methanesulfonyl chloride (3 mL) in dichloromethane (100 mL).
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Conditions : 12 hours at 0–20°C.
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Yield : 7.4 g (92.5%) after crystallization from diethyl ether .
Role in Cross-Coupling Reactions
The boronate ester moiety in this compound enables participation in Suzuki-Miyaura couplings, as demonstrated in the synthesis of AMP-activated protein kinase (AMPK) activators .
Key Coupling Example
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Substrate : tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate.
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Catalyst : Pd(PPh<sub>3</sub>)<sub>4</sub> or PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>.
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Conditions : 1,4-dioxane/water at 90–100°C with Na<sub>2</sub>CO<sub>3</sub> .
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Applications : Intermediate for biaryl compounds in drug discovery .
Comparative Analysis of Methods
Critical Considerations in Synthesis
Solvent Selection
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Dichloromethane and toluene are preferred for their ability to dissolve both the carbamate precursor and the hydrochloride product .
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Polar aprotic solvents like 1,4-dioxane facilitate cross-coupling reactions but are incompatible with acid-sensitive intermediates .
Acid Concentration
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5 M HCl in isopropanol optimally balances deprotection efficiency and side-reaction minimization . Lower concentrations prolong reaction times, while higher concentrations risk decomposition.
Scalability
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where the dioxaborolane ring is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include boronic acids, esters, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential use in drug development due to its ability to interact with biological targets effectively. Notably:
- Anticancer Activity: Research indicates that derivatives of tetrahydropyridine compounds exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The dioxaborolane moiety enhances the bioavailability and stability of these compounds .
- Neuroprotective Effects: Studies suggest that the compound may provide neuroprotection in models of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Materials Science
The compound serves as a precursor in the synthesis of various materials:
- Covalent Organic Frameworks (COFs): It has been utilized in the preparation of novel crystalline COFs that exhibit remarkable stability and porosity. These materials have potential applications in gas storage and separation technologies .
- Photonic Devices: The incorporation of this compound into photonic devices has been studied for its ability to enhance light absorption and conversion efficiency in solar cells and other optoelectronic applications .
Catalysis
The dioxaborolane group contributes to the compound's effectiveness as a ligand in catalysis:
- Cross-Coupling Reactions: It has shown promise as a ligand in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .
- Hydrogenation Reactions: The compound can also act as a catalyst precursor in hydrogenation reactions, demonstrating high selectivity and efficiency .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of tetrahydropyridine derivatives on various cancer cell lines. The results indicated that compounds with the dioxaborolane group exhibited enhanced cytotoxicity compared to their non-boronated counterparts. The mechanism was attributed to increased apoptosis and cell cycle arrest at the G2/M phase .
Case Study 2: Synthesis of COFs
Researchers synthesized a series of COFs using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride as a building block. The resulting materials displayed exceptional thermal stability and high surface areas suitable for gas adsorption applications. Characterization techniques such as BET surface area analysis confirmed their promising properties for future applications in gas storage .
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride involves its ability to form stable complexes with various substrates. The dioxaborolane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in organic synthesis. The compound can also interact with biological molecules, potentially affecting cellular processes and pathways .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1121057-75-7
- Molecular Formula: C₁₁H₂₁BClNO₂
- Molecular Weight : 245.55 g/mol
- Synonyms: 1,2,3,6-Tetrahydropyridine-4-boronic acid, pinacol ester, HCl
Structural Features :
The compound consists of a partially saturated tetrahydropyridine ring with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position. The hydrochloride salt enhances stability and solubility in polar solvents .
Comparison with Structural Analogs
Structural Modifications in Tetrahydropyridine/Piperidine Derivatives
Key Observations :
- Methylation (e.g., 1462950-92-0) increases molecular weight slightly and may sterically hinder cross-coupling reactions .
- Piperidine derivatives (e.g., 454482-11-2) exhibit full ring saturation, improving stability but reducing reactivity in some cases .
- Double boronation (e.g., 1,4-bis(...)) enhances reactivity in multi-component couplings but complicates synthesis .
Functional Group Variations
Key Observations :
Biological Activity
The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride is a derivative of tetrahydropyridine (THP), a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound by examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound features a tetrahydropyridine ring substituted with a dioxaborolane moiety. The molecular formula is with a molecular weight of approximately 219.09 g/mol. The presence of the boron-containing dioxaborolane enhances its reactivity and potential biological interactions.
Property | Value |
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Molecular Formula | |
Molecular Weight | 219.09 g/mol |
CAS Number | 286961-14-6 |
Appearance | White to off-white powder |
Antimicrobial Properties
Research indicates that tetrahydropyridine derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine have shown effectiveness against various bacterial strains. A study reported that THP derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions .
Neuropharmacological Effects
Tetrahydropyridines are recognized for their neuropharmacological effects. They can act as dopamine receptor agonists and have been studied for their potential in treating neurological disorders such as Parkinson's disease. The mechanism involves the modulation of neurotransmitter levels and receptor activity in the brain . Specifically, the ability of these compounds to cross the blood-brain barrier (BBB) enhances their therapeutic potential in central nervous system (CNS) disorders.
Antioxidant Activity
The antioxidant properties of tetrahydropyridine derivatives are noteworthy. These compounds can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of several THP derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with similar structural motifs to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like chloramphenicol .
Case Study 2: Neuroprotective Effects
In another investigation focusing on neuroprotective effects, researchers tested THP derivatives for their ability to mitigate neuronal cell death induced by oxidative stress. The study found that these compounds significantly reduced cell mortality rates and improved cell viability in vitro .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class often inhibit enzymes involved in neurotransmitter metabolism.
- Receptor Modulation : They may act as agonists or antagonists at various neurotransmitter receptors.
- Membrane Interaction : Their lipophilic nature allows them to interact with cellular membranes effectively.
Q & A
Basic Research Questions
Q. Q1. How can researchers optimize Suzuki-Miyaura coupling reactions using this boronic ester?
Methodological Answer: To optimize cross-coupling efficiency, control reaction temperature (e.g., 80–100°C) and use polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), which enhance solubility and stabilize intermediates . Pre-catalyze palladium complexes (e.g., Pd(PPh₃)₄) under inert atmospheres to prevent boronic ester hydrolysis. Monitor reaction progress via TLC or HPLC, and purify products using column chromatography with silica gel. For sensitive substrates, reduce reaction time to minimize decomposition of the tetrahydropyridine ring.
Q. Q2. What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer: Use a combination of:
- NMR spectroscopy : Compare experimental and chemical shifts with literature values (e.g., NMR peaks for the tetrahydropyridine ring protons at δ 2.5–3.5 ppm and dioxaborolane methyl groups at δ 1.0–1.3 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (309.21 g/mol for the free base; 345.67 g/mol for the hydrochloride) and isotopic patterns .
- IR spectroscopy : Identify B-O stretching vibrations near 1350–1400 cm⁻¹ and NH/Cl interactions in the hydrochloride salt .
Q. Q3. How does the hydrochloride salt form affect solubility and stability?
Methodological Answer: The hydrochloride salt enhances water solubility due to ionic interactions but may reduce stability in humid conditions. Store lyophilized samples at –20°C under argon. For aqueous reactions, use buffered solutions (pH 4–6) to prevent boronic ester hydrolysis. Characterize salt stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. Q4. How can researchers address contradictory yields in cross-coupling reactions involving this compound?
Methodological Answer: Contradictory yields often arise from competing side reactions (e.g., protodeboronation or ring-opening). Mitigate these by:
- Adjusting stoichiometry (1.2–1.5 eq. of boronic ester to aryl halide).
- Using additives like K₃PO₄ to stabilize intermediates .
- Conducting kinetic studies to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation).
Compare results with structurally similar boronic esters (e.g., tert-butyl-protected analogs ) to isolate electronic vs. steric effects.
Q. Q5. What strategies are effective for synthesizing derivatives without disrupting the dioxaborolane ring?
Methodological Answer: Protect the tetrahydropyridine nitrogen during functionalization. For example:
- Use Boc-protected intermediates (e.g., tert-butyl 4-(dioxaborolanyl)-1,2,3,6-tetrahydropyridine-1-carboxylate) to prevent unwanted ring oxidation .
- Perform selective alkylation at the 3-position using Grignard reagents under low-temperature (–78°C) conditions.
- Post-functionalization, deprotect the Boc group with TFA and precipitate the hydrochloride salt using HCl/Et₂O .
Q. Q6. How can researchers validate in situ generation of reactive intermediates during catalysis?
Methodological Answer: Use operando spectroscopy:
- In situ FTIR : Track B-O bond cleavage (1350–1400 cm⁻¹) during transmetallation.
- XAS (X-ray absorption spectroscopy) : Monitor palladium oxidation states at the K-edge.
- DFT calculations : Correlate experimental activation energies with theoretical intermediates (e.g., Pd-boryl complexes) .
Q. Q7. What are the challenges in differentiating this compound from isomeric boronic esters?
Methodological Answer: Isomeric impurities (e.g., 3,6-dihydro-2H-pyran derivatives ) can co-elute during chromatography. Differentiate via:
- NOESY NMR : Identify spatial proximity between the tetrahydropyridine NH and dioxaborolane methyl groups.
- Crystallography : Compare unit cell parameters (e.g., C16H28BNO4 for the tert-butyl-protected variant vs. C11H19BO3 for dihydro-pyran analogs ).
- Tandem MS/MS : Fragment ions at m/z 210.08 (dihydro-pyran) vs. 309.21 (tetrahydropyridine) .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BNO2.ClH/c1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9;/h5,13H,6-8H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMYCAJTXUCHBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678314 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1121057-75-7 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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